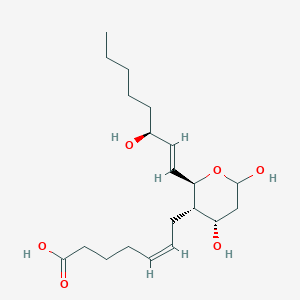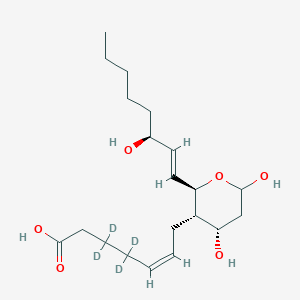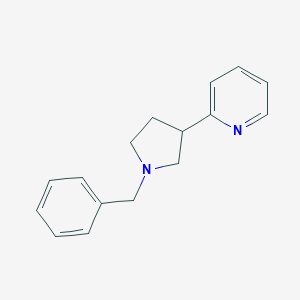
2-(1-Benzylpyrrolidin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Benzylpyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C16H18N2 . It has an average mass of 238.327 Da and a monoisotopic mass of 238.147003 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “2-(1-Benzylpyrrolidin-3-yl)pyridine” were not found, pyrrolidine derivatives are known to be synthesized by ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-(1-Benzylpyrrolidin-3-yl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .
Physical And Chemical Properties Analysis
The molecular weight of “2-(1-Benzylpyrrolidin-3-yl)pyridine” is 238.33 g/mol. The compound has a density of 1.106g/cm3 and a boiling point of 367.088ºC at 760 mmHg .
科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
Research has extensively investigated the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activity, suggesting potential interest in unknown analogs (Boča, Jameson, & Linert, 2011).
Medicinal and Pharmaceutical Applications
Pyridine derivatives are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their significance in developing lead molecules for therapeutic purposes, emphasizing the role of hybrid catalysts in synthesizing these compounds (Parmar, Vala, & Patel, 2023).
Pharmacophore Design for Disease Treatment
Research on dipeptidyl peptidase IV inhibitors, which includes pyridine derivatives, underlines their importance in treating type 2 diabetes mellitus. The detailed analysis of patents from 2006 shows the significant efforts in finding new inhibitors with improved efficacy and selectivity, pointing to the medicinal relevance of pyridine structures in drug design (Mendieta, Tarragó, & Giralt, 2011).
Photochromic Properties and Potential Applications
Research on the photochromism of ortho-nitrobenzylpyridines explores their structural and spectroscopic results, highlighting potential applications in photon-based electronics. This suggests that pyridine derivatives can have significant roles in developing new materials for technological applications (Naumov, 2006).
Chemosensing Applications
Pyridine derivatives exhibit high affinity for various ions and neutral species, making them highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. This underscores their importance in analytical chemistry and the potential for designing novel active compounds for sensing applications (Abu-Taweel et al., 2022).
将来の方向性
While specific future directions for “2-(1-Benzylpyrrolidin-3-yl)pyridine” were not found, pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities . This suggests that “2-(1-Benzylpyrrolidin-3-yl)pyridine” and similar compounds could be subjects of future research in drug discovery.
特性
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)12-18-11-9-15(13-18)16-8-4-5-10-17-16/h1-8,10,15H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFYXCQPUZKQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449731 |
Source


|
| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)pyridine | |
CAS RN |
145105-04-0 |
Source


|
| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


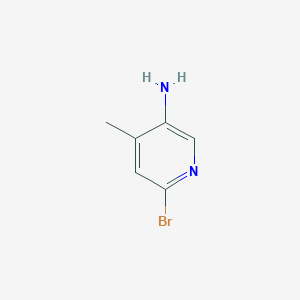
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
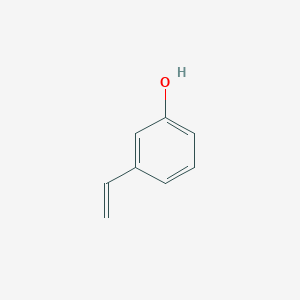
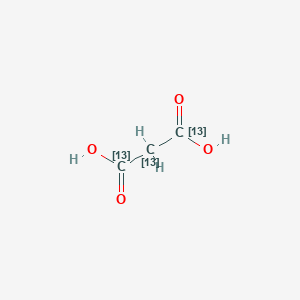
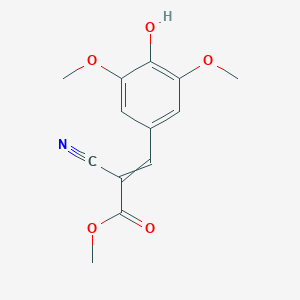
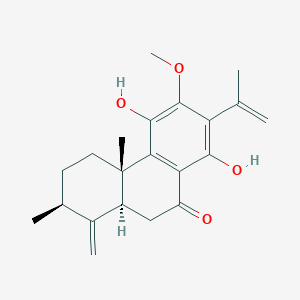
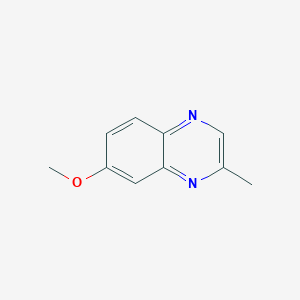
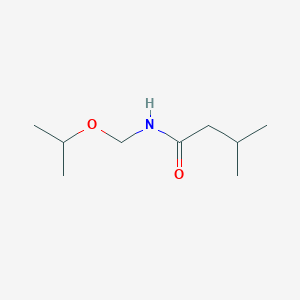
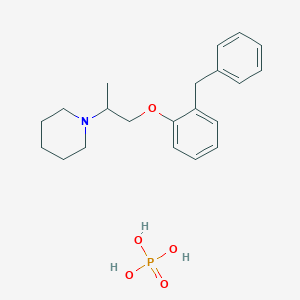
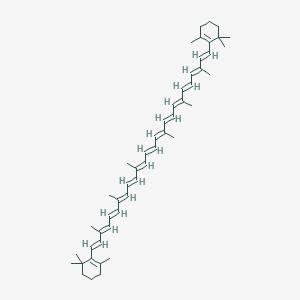
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
